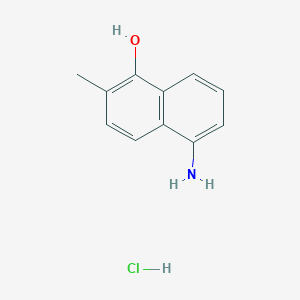

5-Amino-2-methylnaphthalen-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-methylnaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12;/h2-6,13H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSYSIQKVLSMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

This guide provides a comprehensive overview of 5-Amino-2-methylnaphthalen-1-ol hydrochloride, a naphthalenic derivative of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical identity, physicochemical properties, potential synthetic pathways, and its relevance within the broader context of medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound, this guide will leverage established knowledge of structurally related aminonaphthols to provide scientifically grounded insights.

Chemical Identity and Physicochemical Properties

This compound is a specific isomer of aminomethylnaphthols. The hydrochloride salt form is generally employed to enhance the compound's solubility and stability for research and pharmaceutical applications.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1630086-23-5 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO | N/A |

| Molecular Weight | 209.67 g/mol | [2] |

| Free Base CAS Number | 116415-34-0 | [3] |

Table 2: Physicochemical Properties (Predicted and Inferred)

| Property | Value | Notes and Supporting Evidence |

| Appearance | Likely a crystalline powder, potentially white to off-white or tan. | Based on the appearance of similar compounds like 4-Amino-2-methyl-1-naphthol hydrochloride, which is a white crystalline powder.[2] |

| Melting Point | Expected to be high, likely with decomposition. | The related 4-Amino-2-methyl-1-naphthol hydrochloride darkens at 262 °C and decomposes at 280–282 °C without melting.[2] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. 4-Amino-2-methyl-1-naphthol hydrochloride is soluble in water.[2] The free base, 5-Amino-1-naphthol, has a predicted low water solubility.[4] |

| pKa | Not experimentally determined. | The presence of an acidic phenolic hydroxyl group and a basic amino group suggests amphoteric character. The anilinium ion (Ar-NH₃⁺) typically has a pKa around 4-5, while the phenolic proton (Ar-OH) has a pKa around 9-10. |

Chemical Structure

The chemical structure of 5-Amino-2-methylnaphthalen-1-ol consists of a naphthalene ring system substituted with a hydroxyl group at the 1-position, a methyl group at the 2-position, and an amino group at the 5-position. The hydrochloride salt is formed by the protonation of the amino group.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While a specific, published synthetic route for this compound was not identified, a plausible pathway can be devised based on established naphthalene chemistry. A common approach involves the multi-step synthesis starting from a suitable naphthalenone or naphthol precursor.

A potential synthetic approach could involve:

-

Nitration of 2-methylnaphthalen-1-ol to introduce a nitro group at the 5-position.

-

Reduction of the nitro group to an amino group.

-

Formation of the hydrochloride salt by treatment with hydrochloric acid.

The reactivity of this molecule is governed by its key functional groups: the aromatic amine, the phenolic hydroxyl group, and the electron-rich naphthalene ring. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The hydroxyl group can be alkylated or acylated. The naphthalene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the existing activating groups (amino and hydroxyl).

Applications in Research and Drug Development

The aminonaphthol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] Derivatives of aminonaphthols have been investigated for various therapeutic applications.

-

Anticancer Agents: Many naphthalenic compounds exhibit cytotoxic properties.[5] Aminobenzylnaphthols, a class of compounds structurally related to the topic molecule, have been evaluated as potential antitumor agents.[6] Some studies suggest that their anticancer activity could be attributed to the inhibition of cyclin-dependent kinase 2 (CDK2).[6]

-

Antimicrobial Agents: Aminoalkyl naphthols are recognized for their potential in pharmaceutical chemistry, with some derivatives showing antibacterial and antiviral activities.[7]

-

Chemical Synthesis: Chiral aminonaphthol derivatives, often referred to as Betti bases, are valuable as catalysts and ligands in asymmetric synthesis.[8]

The specific substitution pattern of this compound makes it an interesting candidate for further investigation and derivatization in the development of novel therapeutic agents.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on data for structurally similar compounds such as 5-amino-1-naphthol and 5-amino-2-naphthol, the following hazards should be considered[9][10]:

-

Skin Irritation: May cause skin irritation.[11]

-

Eye Irritation: May cause serious eye irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[11]

Recommended Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Avoid breathing dust.[12]

-

Wash hands thoroughly after handling.[12]

-

Store in a tightly sealed container in a cool, dry place.[12]

Illustrative Experimental Protocol: N-Acetylation

To demonstrate a typical reaction involving this class of compounds, a protocol for the N-acetylation of the amino group is provided below. This is a fundamental transformation in medicinal chemistry to modulate a compound's properties.

Objective: To synthesize N-(1-hydroxy-2-methylnaphthalen-5-yl)acetamide from this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in a mixture of dichloromethane and a slight excess of pyridine in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride dropwise with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-(1-hydroxy-2-methylnaphthalen-5-yl)acetamide.

Caption: Workflow for the N-acetylation of 5-Amino-2-methylnaphthalen-1-ol.

References

Sources

- 1. knightchem-store.com [knightchem-store.com]

- 2. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]

- 3. 116415-34-0 Cas No. | 5-Amino-2-methylnaphthalen-1-ol | Apollo [store.apolloscientific.co.uk]

- 4. 5-Amino-1-naphthol (CAS 83-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Amino-2-naphthol | C10H9NO | CID 6865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

5-Amino-2-methylnaphthalen-1-ol hydrochloride molecular structure and weight

An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol hydrochloride: Structure, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a naphthalenic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its molecular structure, physicochemical properties, a theoretical synthetic pathway, and its potential applications, drawing upon established chemical principles and data from analogous compounds.

Introduction

This compound is a specific isomer of aminomethyl-substituted naphthols. The naphthalene core is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The strategic placement of amino, hydroxyl, and methyl groups on the naphthalene ring system can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in this particular molecule.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems.

Molecular Structure

The molecular structure of this compound consists of a naphthalene bicyclic aromatic system. A hydroxyl (-OH) group is located at position 1, a methyl (-CH3) group at position 2, and an amino (-NH2) group at position 5. The hydrochloride salt is formed by the protonation of the amino group.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C11H12ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| CAS Number | 1630086-23-5 | [1][2] |

It is important to distinguish this compound from its well-known isomer, 4-Amino-2-methylnaphthalen-1-ol hydrochloride (Vitamin K5), which has a different CAS number (130-24-5) and a distinct substitution pattern on the naphthalene ring.[3][4]

Proposed Synthetic Pathway

Experimental Protocol: A Theoretical Approach

Step 1: Nitration of 2-methylnaphthalene. The synthesis would likely commence with the nitration of 2-methylnaphthalene. This electrophilic aromatic substitution reaction would introduce a nitro group onto the naphthalene ring. The directing effects of the methyl group would favor substitution at positions 1, 5, and 8. Careful control of reaction conditions (temperature, nitrating agent) would be crucial to optimize the yield of the desired 5-nitro-2-methylnaphthalene isomer.

Step 2: Reduction of the Nitro Group. The resulting 5-nitro-2-methylnaphthalene would then be subjected to reduction to convert the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step would yield 5-amino-2-methylnaphthalene.

Step 3: Hydroxylation of 5-amino-2-methylnaphthalene. The introduction of the hydroxyl group at the 1-position presents a significant challenge. One potential route could involve a Bucherer-type reaction or a related amination/hydroxylation sequence, though this may be complicated by the existing amino group. A more likely approach would be to start from a precursor that already contains an oxygen functionality at the desired position, such as a methoxy group, which can later be cleaved to reveal the hydroxyl group.

Step 4: Formation of the Hydrochloride Salt. The final step involves the treatment of the free base, 5-Amino-2-methylnaphthalen-1-ol, with hydrochloric acid. This acid-base reaction would protonate the amino group to form the corresponding hydrochloride salt, which often exhibits improved stability and aqueous solubility compared to the free base.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development and Research

While the specific biological activity and applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several areas of potential interest for researchers.

Analogy to Vitamin K Analogs

The isomeric compound, 4-Amino-2-methyl-1-naphthol hydrochloride, is known as Vitamin K5 and has been used to treat vitamin K deficiency.[3] Although discontinued, its history highlights the potential for aminonaphthol scaffolds to possess biological activity. Given the structural similarity, this compound could be investigated for related or novel biological activities.

Scaffold for Medicinal Chemistry

The naphthalene ring system is a privileged structure in drug discovery. The presence of amino and hydroxyl groups provides reactive handles for further chemical modification, allowing for the generation of a library of derivatives. These derivatives could be screened for a variety of therapeutic targets. For instance, naphthalenic compounds have been explored as anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.

Chemical Reagent

In a broader chemical context, this compound could serve as a building block in the synthesis of more complex molecules, including dyes, pigments, and other functional organic materials.[] The specific substitution pattern may impart unique properties to the resulting materials.

Conclusion

This compound is a chemical entity with a defined molecular structure and weight. While detailed experimental data and specific applications are not yet widely published, its structural relationship to biologically active compounds, such as Vitamin K5, and its potential as a scaffold in medicinal chemistry make it a molecule of interest for further investigation. The proposed synthetic pathway provides a rational approach for its preparation, enabling future studies into its chemical and biological properties. Researchers and drug development professionals are encouraged to explore the potential of this and related aminonaphthol derivatives in their respective fields.

References

-

CP Lab Safety. 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. Available at: [Link]

-

Wikipedia. 4-Amino-2-methyl-1-naphthol. Available at: [Link]

-

Knight Chemicals Online. 130-24-5|4-Amino-2-methylnaphthalen-1-ol hydrochloride. Available at: [Link]

-

Knight Chemicals Online. 1630086-23-5|this compound. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride for Researchers and Drug Development Professionals

Introduction

5-Amino-2-methylnaphthalen-1-ol hydrochloride is a substituted aminonaphthol derivative. Compounds within this class are recognized for their roles as versatile intermediates in the synthesis of azo dyes, pigments, and have been explored for their potential applications in pharmaceuticals and agrochemicals due to their reactive functional groups and aromatic structure. The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which is often advantageous for various applications. This technical guide aims to provide a detailed exploration of the core chemical and physical characteristics of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and development. Below is a summary of the key identifiers and anticipated physical characteristics of 5-Amino-2-methylnaphthalen-1-ol and its hydrochloride salt. It is important to note that while specific experimental data for this exact isomer is limited in publicly accessible literature, the properties of closely related isomers provide valuable reference points.

| Property | 5-Amino-2-methylnaphthalen-1-ol | This compound | Reference |

| CAS Number | 116415-34-0 | 1630086-23-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₂ClNO | [2] |

| Molecular Weight | 173.21 g/mol | 209.67 g/mol | [2] |

| Appearance | Likely a solid, color may vary | Expected to be a crystalline solid | General knowledge |

| Melting Point | Data not available; Isomer 5-Amino-1-naphthol melts at 190 °C (decomposes) | Data not available; Isomer 4-Amino-2-methylnaphthalen-1-ol hydrochloride darkens at 262 °C and decomposes at 280-282 °C | [3][4] |

| Solubility | Data not available | Expected to have increased solubility in water and polar solvents compared to the free base. Isomer 4-Amino-2-methylnaphthalen-1-ol hydrochloride is soluble in water, poorly soluble in ethanol, and insoluble in diethyl ether. | [3] |

| Stability | Aminonaphthols can be sensitive to air and light, leading to oxidation and discoloration. | The hydrochloride salt is generally more stable than the free base. Should be stored in a cool, dry, and dark place. | General knowledge |

Synthesis and Chemical Reactivity

The synthesis of this compound would typically involve the synthesis of the free base, 5-Amino-2-methylnaphthalen-1-ol, followed by its conversion to the hydrochloride salt.

Plausible Synthetic Pathway

A likely synthetic route to 5-Amino-2-methylnaphthalen-1-ol could involve a multi-step process starting from a suitable naphthalene precursor. One common approach for introducing amino and hydroxyl groups to an aromatic ring is through nitration, followed by reduction and potentially other functional group manipulations.

A generalized synthetic workflow is depicted below:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: General Synthesis of the Hydrochloride Salt from the Free Base

Objective: To convert 5-Amino-2-methylnaphthalen-1-ol (free base) to its hydrochloride salt to enhance stability and aqueous solubility.

Materials:

-

5-Amino-2-methylnaphthalen-1-ol

-

Anhydrous diethyl ether or isopropanol

-

Concentrated hydrochloric acid or hydrogen chloride gas in an anhydrous solvent

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum oven)

Procedure:

-

Dissolve the synthesized 5-Amino-2-methylnaphthalen-1-ol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath to promote crystallization.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an anhydrous solvent to the stirred solution.

-

The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Dry the resulting solid under vacuum to obtain this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the aromatic amino group, the phenolic hydroxyl group, and the naphthalene ring system.

-

Amino Group: The primary aromatic amine can undergo diazotization reactions when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the naphthalene ring. The amino group can also be acylated or alkylated.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base. It can also undergo etherification and esterification reactions.

-

Naphthalene Ring: The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution. The positions of substitution will be directed by the existing amino and hydroxyl groups, which are both activating.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of a molecule like this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methyl group protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbon, and the carbons bearing the amino and hydroxyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, C-H stretches of the aromatic ring and the methyl group, and C=C stretching vibrations of the naphthalene ring. For the hydrochloride salt, a broad absorption corresponding to the ammonium (N-H⁺) stretch would also be expected.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z 173.21. In the case of the hydrochloride, the spectrum might show the peak for the free base after the loss of HCl, or electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 174.22.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for separating it from isomers and impurities. A reversed-phase column with a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent) and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development.

A general analytical workflow for the characterization of the synthesized compound is illustrated below:

Sources

5-Amino-2-methylnaphthalen-1-ol hydrochloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Introduction

This compound (C₁₁H₁₂ClNO, Molecular Weight: 209.67 g/mol ) is a substituted naphthalenol derivative of interest in synthetic chemistry and drug discovery.[1][2] The precise elucidation of its molecular structure and the confirmation of its identity are paramount for any research or development application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous characterization of this molecule.

This guide offers a detailed exploration of the expected spectroscopic data for this compound. As a self-validating system, the interpretation of each spectrum is cross-referenced with the others, providing a cohesive and definitive structural assignment. We will delve into the theoretical underpinnings of each technique, present predicted data based on established principles and analogous structures, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines several key functional groups that produce distinct spectroscopic signatures:

-

Aromatic Naphthalene Core: A rigid, bicyclic aromatic system that dictates the chemical shifts of its attached protons and carbons.

-

Hydroxyl Group (-OH): A phenolic hydroxyl group that is a strong electron-donating group, influencing the aromatic system and exhibiting characteristic IR and NMR signals.

-

Ammonium Group (-NH₃⁺): The amino group is protonated in the hydrochloride salt form. This group's protons are exchangeable and have a characteristic N-H stretching vibration in the IR spectrum.

-

Methyl Group (-CH₃): An aliphatic group with a simple, yet informative, singlet signal in the ¹H NMR spectrum.

The interplay of these groups provides a unique spectroscopic fingerprint for the molecule.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is sensitive to its hybridization and electronic environment.

Predicted ¹³C NMR Data

Based on data from substituted naphthalenes, the predicted chemical shifts for the 11 unique carbons are as follows. [3][4][5]

| Assignment | Predicted Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C1 (-OH) | ~150 - 155 | Quaternary |

| C5 (-NH₃⁺) | ~135 - 140 | Quaternary |

| C4a, C8a | ~125 - 135 | Quaternary |

| C2 (-CH₃) | ~120 - 128 | Quaternary |

| C6, C7, C8 | ~115 - 128 | Tertiary (CH) |

| C3, C4 | ~105 - 115 | Tertiary (CH) |

| -CH₃ | ~18 - 22 | Primary (CH₃) |

Interpretation and Causality

-

Quaternary Carbons: Carbons bearing substituents (-OH, -NH₃⁺, -CH₃) and the bridgehead carbons (C4a, C8a) are readily identifiable. The C1 carbon attached to the highly electronegative oxygen atom is the most deshielded and appears furthest downfield.

-

Aromatic CH Carbons: The remaining aromatic carbons appear in the range of 105-128 ppm. The electron-donating effects of the hydroxyl and methyl groups will shield the ortho and para carbons, shifting them upfield relative to unsubstituted naphthalene.

-

Methyl Carbon: The sp³-hybridized methyl carbon is highly shielded and appears at the upfield end of the spectrum.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, wider spectral width of ~220 ppm.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The hydrochloride salt structure will exhibit several characteristic bands.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3200 - 3400 | O-H stretch (phenolic) | Strong, Broad |

| ~2800 - 3200 | N-H stretch (ammonium salt) | Strong, Broad |

| ~3030 - 3100 | Aromatic C-H stretch | Medium |

| ~2920 - 2980 | Aliphatic C-H stretch (methyl) | Medium |

| ~1550 - 1620 | Aromatic C=C ring stretch | Medium-Strong |

| ~1450 - 1520 | Aromatic C=C ring stretch | Medium-Strong |

| ~1200 - 1260 | C-O stretch (phenolic) | Strong |

| ~1250 - 1335 | C-N stretch (aromatic) | Medium |

Interpretation and Causality

-

O-H and N-H Region (2800-3400 cm⁻¹): This region will be dominated by very broad absorption due to hydrogen bonding from the phenolic -OH group and the -NH₃⁺ group. [6][7]The N-H stretch of the ammonium salt is a key feature confirming the salt's formation. [8]* C-H Stretching Region (2900-3100 cm⁻¹): A clear distinction can be made between the aromatic C-H stretches appearing just above 3000 cm⁻¹ and the aliphatic methyl C-H stretches appearing just below 3000 cm⁻¹. [9]* Fingerprint Region (< 1650 cm⁻¹): This complex region contains the strong C=C stretching vibrations of the naphthalene ring and the strong C-O stretch of the phenol. [9]The presence of sharp, distinct peaks in the 1450-1620 cm⁻¹ range is highly characteristic of an aromatic system.

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum (typically 16-32 scans) over the range of 4000-600 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar, pre-charged molecule like a hydrochloride salt.

Expected Mass Spectrum Data

The analysis will be conducted in positive ion mode. The hydrochloride salt will dissociate in solution, and the free base (C₁₁H₁₁NO, Exact Mass: 173.08 Da) will be detected.

| m/z (Da) | Assignment | Notes |

| 174.09 | [M+H]⁺ | Molecular ion of the free base (C₁₁H₁₂NO⁺). This is expected to be the base peak. |

| 159.07 | [M+H - CH₃]⁺ | Loss of the methyl radical. |

| 146.07 | [M+H - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols. |

| 130.06 | [M+H - CO - NH₂]⁺ | Subsequent loss of the amino group. |

Interpretation and Fragmentation

The mass spectrum will primarily confirm the molecular weight of the free base form of the compound. The most intense peak should correspond to the protonated molecule at m/z 174.09. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

The fragmentation of the naphthalene core itself is generally limited due to its stability. However, characteristic losses of functional groups can provide further structural validation. The fragmentation pathway often begins with the loss of stable neutral molecules.

Caption: Plausible ESI-MS fragmentation pathways for the parent ion.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through an HPLC system.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis: Identify the [M+H]⁺ peak and analyze the fragmentation pattern, comparing observed masses to theoretical values.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the substitution pattern on the naphthalene ring. IR spectroscopy confirms the presence of all key functional groups—hydroxyl, ammonium, methyl, and aromatic—through their characteristic vibrational modes. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The combined application of these techniques ensures the unequivocal identification and purity assessment of the compound, a critical requirement for its application in research and development.

References

-

PubChem. (n.d.). 1-Methylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Degano, I., et al. (2020). Investigating the Fragmentation Pathways of β-naphthol Pigments Using Liquid chromatography/electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 34(11), e8789. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylnaphthalene. Wiley-VCH GmbH. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results. Retrieved from [Link]

-

Singh, P., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(7), 715-728. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenol. National Institute of Standards and Technology. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

NIST. (n.d.). 5-Amino-1-naphthol. National Institute of Standards and Technology. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Amino-1-naphthol. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. 5-AMINO-2-METHYLNAPHTHALEN-1-OL HCL | CymitQuimica [cymitquimica.com]

- 3. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylnaphthalene(91-57-6) 13C NMR spectrum [chemicalbook.com]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to Investigating the Potential Biological Activity of 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Foreword

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities. The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of molecular properties, leading to potent agents in oncology, immunology, and beyond. This guide focuses on a specific, yet under-explored derivative: 5-Amino-2-methylnaphthalen-1-ol hydrochloride . While direct biological data for this compound is scarce, its structural motifs—an aminonaphthol core—suggest a strong potential for significant bioactivity. Drawing parallels from structurally related compounds, we hypothesize that this molecule may possess anticancer, anti-inflammatory, and antioxidant properties.

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a framework for inquiry. We will delve into the rationale behind a tiered experimental approach, provide detailed, self-validating protocols, and explore the potential mechanistic underpinnings of the hypothesized activities. Our objective is to equip the scientific community with the tools and logical framework necessary to unlock the therapeutic potential of this promising chemical entity.

Chemical Profile and Rationale for Investigation

Chemical Structure: this compound

-

Core Scaffold: Naphthalen-1-ol (α-naphthol)

-

Key Functional Groups:

-

C1-Hydroxyl (-OH): Phenolic hydroxyl groups are well-known hydrogen donors and metal chelators, features strongly associated with antioxidant activity. They can also participate in hydrogen bonding with biological targets like enzymes and receptors.

-

C5-Amino (-NH₂): The amino group acts as a key pharmacophore in many drug classes. Its position on the naphthalene ring influences electron density and can be critical for receptor binding and modulating activity. Derivatives of aminonaphthalenes have demonstrated potent anti-inflammatory effects.[1]

-

C2-Methyl (-CH₃): This small alkyl group can influence the compound's lipophilicity, potentially enhancing membrane permeability. It can also create steric interactions that may confer selectivity for specific biological targets.

-

Hydrochloride Salt: This formulation is typically used to improve the aqueous solubility and stability of the parent compound, which is crucial for biological testing and potential pharmaceutical development.

-

The combination of these functional groups on a rigid naphthalene platform creates a molecule with a compelling profile for biological investigation. The hydroxyl and amino groups, in particular, are implicated in the bioactivities of many established therapeutic agents. Naphthalene compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, antibacterial, cardiovascular, and antiproliferative properties.[2]

Tier 1 Evaluation: Foundational Biological Screening

The initial phase of investigation is designed to cast a wide net, efficiently screening for the most prominent hypothesized activities. This tier focuses on robust, high-throughput in vitro assays to establish a foundational activity profile and determine effective concentration ranges.

Assessment of Anticancer Potential: Cytotoxicity Screening

The presence of the aminonaphthol core suggests a potential for antiproliferative activity, as seen in related compounds like aminobenzylnaphthols, which have shown potent cytotoxic effects against various cancer cell lines.[3][4] The primary objective is to determine if the compound can induce cell death in cancer cell lines and to establish its potency (IC₅₀ value).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6][7]

Causality: This choice of assay is based on its reliability and scalability for initial screening. A reduction in the metabolic activity, measured by a decrease in purple color, is directly proportional to a decrease in cell viability, indicating either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.

Self-Validating System:

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO, PBS) used to dissolve the test compound. This establishes the baseline 100% viability and ensures the solvent itself is not toxic.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) is run in parallel. This confirms that the assay system is responsive to cytotoxic agents.

-

Blank Control: Wells containing culture medium and MTT reagent but no cells. This is used to subtract the background absorbance of the medium and reagent.[8]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile PBS or DMSO. Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM.

-

Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle and positive control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.

-

MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for an additional 3-4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][8]

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][8] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Assessment of Antioxidant Potential: Radical Scavenging

The phenolic hydroxyl group on the naphthol ring is a classic structural feature of antioxidant compounds, capable of donating a hydrogen atom to neutralize free radicals.[10][11]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method to evaluate antioxidant capacity.[12] The stable DPPH free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored, non-radical form, DPPH-H.[12] The decrease in absorbance is proportional to the radical scavenging activity.

Causality: This assay is selected for its simplicity and the stability of the DPPH radical, making it ideal for initial screening of the compound's hydrogen-donating ability, a key mechanism of antioxidant action.

Self-Validating System:

-

Blank Control: Solvent (e.g., methanol or ethanol) only.

-

Negative Control: DPPH solution in the solvent. This provides the maximum absorbance value.

-

Positive Control: A known antioxidant (e.g., Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT)) is tested at various concentrations to confirm the assay's validity and provide a benchmark for potency.[12][13]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12][13] This solution should be prepared fresh and kept in the dark.

-

Compound Preparation: Prepare a stock solution of this compound in the same solvent as the DPPH solution. Perform serial dilutions to obtain a range of test concentrations (e.g., 10 to 500 µg/mL).

-

Reaction Setup: In a 96-well plate or test tubes, add 100 µL of the various concentrations of the test compound or standard.

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.[12]

-

Incubation: Incubate the mixture for 30 minutes in the dark at room temperature.[13]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[12] Plot the % scavenging against the compound concentration to determine the IC₅₀ value.

Assessment of Anti-inflammatory Potential: Nitric Oxide Inhibition

Chronic inflammation is linked to various diseases, and inhibiting inflammatory mediators is a key therapeutic strategy.[15] Aminonaphthalene derivatives have previously shown potent anti-inflammatory activity.[1][3] A primary screen for anti-inflammatory potential can be achieved by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.

This assay uses the murine macrophage cell line RAW 264.7. When stimulated with lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria, these cells produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[16]

Causality: A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity, likely through the inhibition of the iNOS enzyme or upstream signaling pathways like NF-κB.

Self-Validating System:

-

Negative Control: Untreated cells (no LPS, no compound) to measure baseline nitrite levels.

-

Vehicle Control: Cells treated with LPS and the compound's solvent to measure maximum NO production.

-

Positive Control: A known iNOS inhibitor or anti-inflammatory drug (e.g., L-NAME, Dexamethasone) to validate the assay's responsiveness.

-

Cell Viability Check: A parallel cytotoxicity assay (e.g., MTT) must be run under the same conditions to ensure that the observed reduction in NO is not simply due to the compound killing the cells.[17]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from prior MTT assays) for 1-2 hours.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[18]

-

Incubation: Incubate the plate for an additional 20-24 hours at 37°C.[19]

-

Nitrite Measurement (Griess Assay): a. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16] c. Incubate for 10-15 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Tier 2 Evaluation: Mechanistic Investigations

Should the Tier 1 screening yield promising results (e.g., low micromolar IC₅₀ values), the next logical step is to probe the underlying mechanism of action.

Elucidating the Anticancer Mechanism: Apoptosis Induction

A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[20] This can be investigated by measuring the activation of key executioner enzymes called caspases.

Apoptosis can be initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both converge on the activation of executioner caspases (like Caspase-3 and -7), which dismantle the cell.[21][22][23][24] The intrinsic pathway is often regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria to form the apoptosome.[22]

Caption: Hypothesized induction of apoptosis signaling pathways.

Further studies would involve Western blotting for key apoptosis-related proteins (Bax, Bcl-2, cleaved Caspase-3, PARP) and flow cytometry using Annexin V/PI staining to quantify apoptotic vs. necrotic cell populations.

Elucidating the Anti-inflammatory Mechanism: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[15][25] It controls the expression of numerous pro-inflammatory genes, including iNOS (producing NO), COX-2, and cytokines like TNF-α and IL-6.[25][26] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[27] Inflammatory stimuli, like LPS binding to its receptor (TLR4), trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[27]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Mechanistic validation would involve techniques such as ELISA to measure pro-inflammatory cytokine levels (TNF-α, IL-6), Western blotting to assess the phosphorylation of IκB and NF-κB, and immunofluorescence or nuclear fractionation to observe the nuclear translocation of NF-κB.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison. This allows for a direct assessment of potency and selectivity.

Table 1: Summary of Hypothesized Tier 1 Screening Results

| Assay Type | Cell/System | Metric | 5-Amino-2-methylnaphthalen-1-ol HCl | Positive Control |

|---|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ (µM) | Experimental Value | Doxorubicin: Value |

| A549 (Lung Cancer) | IC₅₀ (µM) | Experimental Value | Cisplatin: Value | |

| Antioxidant | DPPH Radical | IC₅₀ (µg/mL) | Experimental Value | Ascorbic Acid: Value |

| Anti-inflammatory | RAW 264.7 + LPS | IC₅₀ (µM) | Experimental Value | Dexamethasone: Value |

| Cytotoxicity | RAW 264.7 (Resting) | CC₅₀ (µM) | Experimental Value | - |

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize the biological activities of this compound. Based on its chemical structure, there is a strong rationale to investigate its potential as an anticancer, antioxidant, and anti-inflammatory agent. The tiered experimental workflow, beginning with broad screening and progressing to focused mechanistic studies, provides a robust framework for efficient and logical drug discovery.

Positive results from this comprehensive evaluation would warrant further preclinical development, including absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual in vivo studies in relevant animal models of cancer or inflammation. The exploration of this and related aminonaphthol compounds could lead to the identification of novel therapeutic leads with significant clinical potential.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs would be consolidated here.

Sources

- 1. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidoalkyl Naphthols: Bioactive Substances and Building Blocks | Encyclopedia MDPI [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. clyte.tech [clyte.tech]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 15. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Apoptosis - Wikipedia [en.wikipedia.org]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Video: NF-kB-dependent Signaling Pathway [jove.com]

An Inquiry into 5-Amino-2-methylnaphthalen-1-ol Hydrochloride: A Technical Guide on a Novel Naphthalene Derivative

This technical guide delves into the discovery and history of 5-Amino-2-methylnaphthalen-1-ol hydrochloride, a specific naphthalene derivative. While this particular isomer is commercially available, a comprehensive historical record of its discovery and specific applications remains notably sparse in current scientific literature and patent databases. This guide, therefore, aims to provide a thorough understanding by contextualizing its place within the broader family of aminonaphthols and closely related, well-documented isomers. By examining the established history and synthetic routes of analogous compounds, we can infer the scientific rationale that likely underpins the synthesis and potential applications of this molecule, offering valuable insights for researchers, scientists, and drug development professionals.

The Aminonaphthol Family: A Legacy of Discovery

The story of aminonaphthols is intrinsically linked to the development of synthetic chemistry, particularly in the fields of dyes and medicinal chemistry. The exploration of naphthalene derivatives in the late 19th and early 20th centuries led to the discovery of a vast array of compounds with diverse properties. Among these, aminonaphthols, hydroxylated and aminated naphthalene rings, emerged as versatile intermediates and bioactive molecules.

A significant breakthrough in the synthesis of substituted aminonaphthols was the Betti reaction, first described in the early 20th century. This one-pot, three-component reaction involving a naphthol, an aldehyde, and an amine provides a straightforward method for producing a variety of aminobenzylnaphthols. This reaction highlights a fundamental principle in organic synthesis: the strategic combination of simple precursors to generate molecular complexity.

A Tale of Two Isomers: The Case of 4-Amino-2-methylnaphthalen-1-ol Hydrochloride (Vitamin K5)

To appreciate the potential significance of this compound, it is instructive to examine its well-documented isomer, 4-Amino-2-methylnaphthalen-1-ol hydrochloride. This compound, also known as Vitamin K5, has a rich history. Its vitamin K activity was first reported in 1940, leading to its development as a synthetic, water-soluble form of vitamin K.[1] Marketed under trade names such as Synkamin, it was used to treat vitamin K deficiency and prevent bleeding.[1]

The discovery of Vitamin K5 underscores a critical aspect of drug development: the pursuit of analogues with improved physicochemical properties. Natural vitamin K is fat-soluble, which can limit its parenteral administration. The hydrochloride salt of 4-Amino-2-methylnaphthalen-1-ol is water-soluble, offering a significant clinical advantage.[1] This historical context provides a compelling rationale for the synthesis of other aminomethylnaphthalenol isomers, including the 5-amino-2-methyl variant, in the quest for novel bioactive compounds with potentially unique properties.

Further research on 4-Amino-2-methylnaphthalen-1-ol has explored its potential as an antimicrobial agent, effective against various molds and bacteria, and as a potential anti-cancer agent due to its ability to inhibit glycolysis in cancer cells.[1] These investigations into a closely related isomer suggest promising avenues for the future study of this compound.

Physicochemical Properties of 5-Amino-2-methylnaphthalen-1-ol and its Hydrochloride Salt

While historical and application data are limited, the fundamental physicochemical properties of 5-Amino-2-methylnaphthalen-1-ol and its hydrochloride salt have been established.

| Property | 5-Amino-2-methylnaphthalen-1-ol | This compound |

| CAS Number | 116415-34-0 | 1630086-23-5 |

| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₂ClNO |

| Molecular Weight | 173.21 g/mol | 209.67 g/mol |

| Purity | ≥95% | 95% |

Synthetic Considerations and Experimental Protocols

The synthesis of 5-Amino-2-methylnaphthalen-1-ol would likely proceed through a multi-step pathway starting from a suitable naphthalene precursor. A plausible synthetic strategy would involve the introduction of the amino and hydroxyl groups onto the 2-methylnaphthalene scaffold. Given the substitution pattern, a direct application of the Betti reaction as for some other aminonaphthols might be challenging. A more probable route would involve nitration of 2-methylnaphthalene, followed by separation of the desired isomer, subsequent reduction of the nitro group to an amine, and finally, introduction of the hydroxyl group. The choice of reagents and reaction conditions at each step would be critical to control regioselectivity and achieve a good yield of the final product.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic pathway for this compound.

Potential Research Applications and Future Directions

Based on the known biological activities of its isomers and other aminonaphthol derivatives, several potential research applications for this compound can be postulated. These remain speculative until validated by experimental data but provide a logical framework for future investigations.

-

Antimicrobial Activity: Given the documented antimicrobial properties of 4-Amino-2-methylnaphthalen-1-ol, the 5-amino isomer could be screened for activity against a panel of pathogenic bacteria and fungi.

-

Anticancer Properties: The inhibitory effect of Vitamin K5 on glycolysis in cancer cells suggests that this compound could be evaluated for its cytotoxic and anti-proliferative effects on various cancer cell lines.

-

Enzyme Inhibition: The naphthalene scaffold is a common feature in many enzyme inhibitors. This compound could be tested for inhibitory activity against various enzymes implicated in disease, such as kinases or proteases.

-

Fluorescent Probes and Dyes: The naphthalene ring system is inherently fluorescent. Derivatives of 5-Amino-2-methylnaphthalen-1-ol could be explored as fluorescent probes for biological imaging or as intermediates in the synthesis of novel dyes.

The following diagram illustrates the potential avenues of research for this compound.

Caption: Potential research applications for this compound.

Conclusion

While the specific history of the discovery of this compound is not prominently documented, its existence as a commercially available chemical entity invites scientific inquiry. By understanding the broader history of aminonaphthols and the detailed investigation of its isomer, Vitamin K5, we can appreciate the scientific context and potential utility of this compound. The provided physicochemical data and hypothetical synthetic pathway offer a foundation for researchers to begin their exploration. The potential applications in antimicrobial, anticancer, and other biomedical research areas remain to be uncovered, making this compound a molecule of interest for future scientific discovery.

References

-

Wikipedia. 4-Amino-2-methyl-1-naphthol. [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthol scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on a specific, promising class of these compounds: 5-Amino-2-methylnaphthalen-1-ol hydrochloride, its derivatives, and analogs. We will delve into the synthetic strategies for accessing this core structure, with a particular emphasis on the versatile Betti reaction. Furthermore, this guide will provide a comprehensive overview of the known biological activities of these compounds, including their anticancer and antimicrobial properties. We will explore the mechanistic underpinnings of these activities, including their interactions with key cellular targets and signaling pathways. Finally, a critical analysis of the structure-activity relationships (SAR) will be presented to guide future drug discovery and development efforts in this promising chemical space.

Introduction: The Therapeutic Potential of the Aminonaphthol Scaffold

Naphthalene derivatives have long been a source of inspiration for the development of new therapeutic agents. Their rigid, bicyclic aromatic structure provides a unique framework for the presentation of functional groups in a defined spatial orientation, facilitating interactions with biological targets. Among the various classes of naphthalene derivatives, aminonaphthols have emerged as particularly promising scaffolds due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of both a hydroxyl and an amino group on the naphthalene ring system allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles.

This guide will specifically focus on derivatives and analogs of 5-Amino-2-methylnaphthalen-1-ol, a less-explored member of the aminonaphthol family. The hydrochloride salt form is often preferred in drug development to improve solubility and stability. We will explore the synthesis, biological evaluation, and mechanistic understanding of this class of compounds, providing a valuable resource for researchers in the field.

Synthesis and Characterization

The synthesis of 5-Amino-2-methylnaphthalen-1-ol derivatives and analogs primarily relies on the versatile Betti reaction, a one-pot, three-component condensation of a naphthol, an aldehyde, and an amine.[3][4] This reaction allows for the facile introduction of diverse substituents onto the aminonaphthol scaffold, creating a library of compounds for biological screening.

Proposed Synthesis of 5-Amino-2-methylnaphthalen-1-ol

Step 1: Nitration of 2-methylnaphthalen-1-ol. Nitration of the starting material, 2-methylnaphthalen-1-ol, would introduce a nitro group onto the naphthalene ring, likely at the 5-position due to the directing effects of the hydroxyl and methyl groups.

Step 2: Reduction of the nitro group. The resulting 5-nitro-2-methylnaphthalen-1-ol can then be reduced to the corresponding amine, 5-Amino-2-methylnaphthalen-1-ol, using standard reduction methods such as catalytic hydrogenation or reduction with metals in acidic media.

General Protocol for the Synthesis of Derivatives via the Betti Reaction

The Betti reaction provides a straightforward method for the synthesis of a wide range of 1-aminoalkyl-2-naphthol derivatives.[7][8]

Experimental Protocol: Betti Reaction for Aminonaphthol Derivatives

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq.) and a substituted aldehyde (1.0 eq.) in a suitable solvent such as ethanol or under solvent-free conditions.[3]

-

Addition of Amine: To this solution, add the desired primary or secondary amine (1.1 eq.).

-

Reaction Conditions: The reaction mixture is then stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, depending on the reactivity of the substrates.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure aminonaphthol derivative.

Figure 1: General workflow of the Betti reaction for the synthesis of aminonaphthol derivatives.

Preparation of the Hydrochloride Salt

The conversion of the aminonaphthol free base to its hydrochloride salt is a standard procedure to enhance its aqueous solubility and stability.[10][11][12][13]

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified aminonaphthol derivative in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.

-

Acidification: To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitate is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the pure aminonaphthol hydrochloride salt.

Biological Activities and Mechanisms of Action

Derivatives of 5-Amino-2-methylnaphthalen-1-ol and its analogs have shown promising biological activities, particularly in the areas of cancer and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of aminonaphthol derivatives against a variety of cancer cell lines.[14][15]

Mechanism of Action: Inhibition of EGFR/PI3K/Akt Signaling Pathway

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as the PI3K/Akt pathway.[16][17][18][19][20] The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis, and its overexpression is common in many cancers.

Figure 2: Simplified schematic of the EGFR/PI3K/Akt signaling pathway and its inhibition by 5-aminonaphthol derivatives.

By binding to the EGFR, these small molecules can block its activation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference Compound | Reference IC₅₀ / GI₅₀ (µM) |

| Aminobenzyl naphthols | MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | 5-Fluorouracil | 13.43 ± 1.9 |

| MMZ-140C | HT-29 (Colorectal) | 11.55 | 5-Fluorouracil | 4.38 ± 1.1 | |

| Pyrazole-linked benzothiazole–naphthol | Compound 4j, 4k, 4l | HeLa (Cervical) | 4.63 - 5.54 | - | - |

| Betti bases | Compound 14j | A549 (Lung) | 7.9 | Cisplatin | 4.9 |

| Compound 14t | HeLa (Cervical) | 4.1 | - | - |

Table 1: Comparative anticancer activity of various aminonaphthol derivatives.[21]

Antimicrobial Activity

Aminonaphthol derivatives have also demonstrated significant activity against a broad spectrum of bacteria and fungi, including multidrug-resistant strains.[7][22]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial mechanism of action of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[6] DNA gyrase is a topoisomerase that is crucial for DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have shown that aminonaphthol derivatives can bind to the active site of DNA gyrase, preventing its normal function.[6] In fungi, these compounds may target enzymes like lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]

Quantitative Data on Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | - | - |

| Staphylococcus aureus MDR | 100 | Ciprofloxacin | 200 | |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | Griseofulvin | 500 |

| Penicillium funiculosum | 400 | Griseofulvin | 500 |

Table 2: Minimum Inhibitory Concentrations (MICs) of selected aminonaphthol derivatives.[5][6]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Anticancer Activity

SAR studies on aminonaphthol derivatives as anticancer agents have revealed several key features:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring introduced via the aldehyde in the Betti reaction can significantly impact activity. Electron-withdrawing groups, particularly at the para position, have been shown to enhance anticancer activity, possibly by influencing the electronic properties of the molecule and its interaction with the target protein.[23]

-

The Amino Group: The nature of the amine used in the Betti reaction also plays a critical role. The stereochemistry of the amine can influence the diastereoselectivity of the reaction and the biological activity of the resulting enantiomers.[14]

-

The Naphthol Core: Modifications to the naphthol core, such as the introduction of additional substituents, can also modulate activity. For example, the presence of a halogen atom on the naphthalene ring has been shown to increase cytotoxic potency in some cases.[24]

Figure 3: Key structural features influencing the biological activity of 5-Amino-2-methylnaphthalen-1-ol derivatives.

Antimicrobial Activity

For antimicrobial activity, the following SAR observations have been made:

-

The Aminoalkyl Side Chain: The nature of the aminoalkyl side chain has a significant impact on antimicrobial potency. For instance, derivatives with a piperidinyl group have shown potent activity against multidrug-resistant bacteria.[5]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, is an important factor in its ability to penetrate bacterial and fungal cell membranes.

Future Perspectives and Conclusion

The 5-Amino-2-methylnaphthalen-1-ol scaffold and its derivatives represent a promising area for the discovery of new anticancer and antimicrobial agents. The versatile Betti reaction allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area should focus on:

-

Systematic SAR studies: A more comprehensive exploration of the structure-activity relationships is needed to guide the rational design of more potent and selective compounds.

-

Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.

-

In vivo studies: Promising lead compounds identified from in vitro studies should be evaluated in animal models of cancer and infectious diseases to assess their efficacy and safety.

-

Exploration of novel analogs: The synthesis and evaluation of structural analogs with modifications to the naphthalene core could lead to the discovery of compounds with novel biological activities.

References

- Shaabani, A., et al. (2010). An efficient and environmentally friendly approach for the synthesis of 2-aminobenzothiazolomethyl-2-naphthols in water. Monatshefte für Chemie-Chemical Monthly, 141(5), 543-546.

- Szatmári, I., & Fülöp, F. (2013). Syntheses, transformations and applications of aminonaphthol derivatives prepared via modified Mannich reactions. Tetrahedron, 69(4), 1255-1278.

- Yu, H., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1339.

- Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(17), 11843-11867.

- Cardellicchio, C., et al. (2014). Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. Molecules, 19(4), 5219-5230.

- Xie, F., et al. (2012). Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. Bioorganic & Medicinal Chemistry Letters, 22(22), 6968-6972.

- Azizi, N., et al. (2006). One-pot, three-component uncatalyzed quantitative synthesis of new aminonaphthols (Betti bases)

- Li, D., et al. (2023). Small-molecule nanoprodrug with high drug loading and EGFR, PI3K/AKT dual-inhibiting properties for bladder cancer treatment.

- Abdel-Rahman, H. M., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 24(13), 10839.

- Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230.

- Zervou, M., et al. (2021). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 26(16), 4989.

- Process for the preparation of amino alcohol derivatives or salts thereof. (2016). Google Patents.